molecular formula C9H13IN2O B13941566 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B13941566
M. Wt: 292.12 g/mol
InChI Key: KQXKBQMZZYAWIZ-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom, a methyl group, and a tetrahydro-2H-pyran-2-yl group

Preparation Methods

The synthesis of 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor followed by the introduction of the tetrahydro-2H-pyran-2-yl group under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and other substituents on the pyrazole ring play a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole include other iodinated pyrazoles and heterocyclic compounds with similar substituents These compounds may share some chemical properties but differ in their reactivity, biological activity, and applications

Properties

Molecular Formula

C9H13IN2O

Molecular Weight

292.12 g/mol

IUPAC Name

3-iodo-5-methyl-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C9H13IN2O/c1-7-6-8(10)11-12(7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3

InChI Key

KQXKBQMZZYAWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCCCO2)I

Origin of Product

United States

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